4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Descripción
Structural Features and Significance of Piperidine-Oxadiazole-Benzodioxole Hybrids
The molecular architecture of this compound exemplifies the strategic combination of three pharmacologically significant heterocyclic systems, each contributing distinct properties to the overall molecular profile. The piperidine component, a six-membered saturated nitrogen heterocycle, has long been recognized as a privileged scaffold in medicinal chemistry due to its prevalence in approved pharmaceuticals and its ability to modulate physicochemical properties. Chiral piperidine scaffolds, in particular, have demonstrated remarkable adaptability to protein-binding sites, with their three-dimensional conformational flexibility allowing for optimal molecular recognition events.
The central 1,2,4-oxadiazole ring system serves as a crucial bioisosteric replacement for ester and amide functionalities, offering enhanced metabolic stability while maintaining similar hydrogen bonding patterns. This five-membered heterocycle containing two nitrogen atoms and one oxygen atom has been extensively studied for its ability to confer biological activity across multiple therapeutic areas. The 1,2,4-oxadiazole isomer specifically demonstrates unique electronic properties that differentiate it from other oxadiazole regioisomers, with distinct charge distributions that influence its interaction with biological targets.
The benzodioxole moiety, also known as methylenedioxyphenyl group, contributes significant pharmacological value to the hybrid structure. This structural element has been widely employed in medicinal chemistry as a versatile template for designing molecules with diverse bioactivities. The 1,4-benzodioxane scaffold, closely related to the benzodioxole system, has demonstrated remarkable versatility in drug design applications, serving as an effective framework for developing compounds targeting neuronal nicotinic receptors, adrenergic receptors, and serotoninergic receptor subtypes.
The strategic combination of these three heterocyclic systems creates a molecular hybrid with potentially synergistic properties. The piperidine ring provides a basic center that can engage in ionic interactions with biological targets, while simultaneously offering conformational flexibility that allows the molecule to adopt various spatial orientations. The 1,2,4-oxadiazole core serves as a rigid linker that maintains appropriate geometric relationships between the other structural elements while contributing its own binding interactions through hydrogen bonding and dipolar interactions. The benzodioxole substituent enhances the molecule's lipophilicity and may facilitate membrane permeation while providing additional aromatic interactions with target proteins.
Research has demonstrated that such hybrid molecules often exhibit superior biological profiles compared to compounds containing individual heterocyclic components. The benzodioxole group has been shown to improve the stability of certain alkaloids and enhance their interactions with biological targets through π-π stacking, oxygen-π interactions, and carbon-hydrogen-oxygen hydrogen bonding. These findings suggest that the incorporation of the benzodioxole moiety into the this compound structure may similarly enhance its biological efficacy and target selectivity.
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
The historical development of 1,2,4-oxadiazole derivatives in medicinal chemistry traces back to the late 19th century, with the first synthesis of the heterocycle accomplished by Tiemann and Krüger in 1884. Initially classified as azoxime or furo[ab]diazole, this heterocyclic system remained largely unexplored for nearly eight decades following its discovery. The renewed interest in 1,2,4-oxadiazoles emerged in the early 1960s when photochemical rearrangement studies revealed their potential for transformation into other heterocyclic systems, sparking broader chemical investigation.
The transition of 1,2,4-oxadiazoles from chemical curiosities to pharmacologically relevant compounds began in earnest during the 1940s with the initiation of systematic biological activity studies. This research culminated in a significant milestone approximately twenty years later with the development of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring structure. Oxolamine was introduced to the pharmaceutical market as a cough suppressant, establishing the therapeutic credibility of this heterocyclic scaffold and paving the way for subsequent medicinal chemistry investigations.
The modern era of 1,2,4-oxadiazole research has been characterized by increasingly sophisticated approaches to drug discovery and development. A particularly notable advancement occurred in 2014 when researchers at the University of Notre Dame employed computational screening techniques to identify novel antibacterial agents. This work involved the screening of 1.2 million compounds from the ZINC database, ultimately leading to the identification of 1,2,4-oxadiazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species.
The contemporary understanding of 1,2,4-oxadiazoles emphasizes their role as privileged scaffolds capable of serving as bioisosteric replacements for traditional functional groups. Research has demonstrated that the 1,2,4-oxadiazole heterocycle exhibits bioisosteric equivalency with ester and amide moieties, offering enhanced metabolic stability while maintaining similar binding interactions with biological targets. This property has made 1,2,4-oxadiazoles particularly attractive for medicinal chemists seeking to optimize the pharmacokinetic properties of lead compounds.
The systematic exploration of structure-activity relationships within the 1,2,4-oxadiazole family has revealed the importance of substitution patterns in determining biological activity. Research has shown that the nature and position of substituents on the oxadiazole ring significantly influence the compound's interaction with biological targets. This understanding has guided the rational design of new 1,2,4-oxadiazole derivatives, including compounds like this compound, where specific substitution patterns are employed to optimize biological activity.
The evolution of synthetic methodologies for 1,2,4-oxadiazole preparation has paralleled their growing importance in medicinal chemistry. Modern synthetic approaches have enabled the facile preparation of diverse 1,2,4-oxadiazole derivatives under mild conditions, facilitating their incorporation into complex molecular architectures. These advances have supported the development of hybrid molecules that combine the 1,2,4-oxadiazole scaffold with other pharmacologically relevant structural elements, as exemplified by compounds containing piperidine and benzodioxole components.
Objectives and Scope of Current Research on the Target Compound
Contemporary research on this compound is driven by multiple scientific objectives that reflect the compound's potential across diverse therapeutic applications. The primary research focus centers on elucidating the structure-activity relationships that govern the compound's biological interactions, with particular attention to how the tripartite molecular architecture influences its pharmacological profile. Investigators are seeking to understand how the strategic combination of piperidine, 1,2,4-oxadiazole, and benzodioxole moieties creates synergistic effects that may exceed the biological activities of the individual components.
A significant research objective involves the systematic evaluation of the compound's potential as a multitargeted therapeutic agent. Given the established biological activities of 1,2,4-oxadiazole derivatives, which encompass antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties, researchers are investigating whether this compound exhibits similar or enhanced activities. The presence of the piperidine scaffold, known for its prevalence in approved pharmaceuticals targeting neurological conditions, suggests particular promise for central nervous system applications.
The scope of current investigations extends to the detailed characterization of the compound's physicochemical properties and their relationship to biological activity. Research efforts are focused on determining how the molecular structure influences key parameters such as lipophilicity, metabolic stability, and membrane permeability. The benzodioxole component is of particular interest due to its known ability to modulate pharmacokinetic properties and enhance interactions with biological targets through specific binding modes.
Current research methodologies employ a combination of computational and experimental approaches to comprehensively evaluate this compound. Molecular docking studies are being utilized to predict the compound's binding interactions with various protein targets, while molecular dynamics simulations provide insights into the stability and conformational behavior of protein-ligand complexes. These computational investigations are complemented by experimental studies that validate predicted biological activities and elucidate mechanisms of action.
The research scope also encompasses the development of efficient synthetic methodologies for producing this compound and its structural analogs. Current efforts focus on establishing scalable synthetic routes that enable the preparation of compound libraries for structure-activity relationship studies. These synthetic investigations are crucial for supporting medicinal chemistry optimization efforts and facilitating the transition from research compounds to potential pharmaceutical candidates.
Contemporary research initiatives are increasingly emphasizing the application of systems biology approaches to understand the compound's effects at the cellular and molecular levels. This includes investigations into how this compound modulates signaling pathways and gene expression patterns. Such studies are essential for identifying potential therapeutic applications and understanding any off-target effects that may influence the compound's therapeutic window.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRNCOTWSCIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375585 | |
| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-04-8 | |
| Record name | 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . Further reactions with aryloxymethyloxiranes, chloroacetyl chloride, and secondary amines or hetarenethiols lead to the final product .
Análisis De Reacciones Químicas
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium azide or halogenated compounds.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the oxadiazole ring is known for its ability to interact with DNA and disrupt cellular processes critical for cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The presence of the benzodioxole moiety enhances its interaction with microbial membranes .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. Research suggests that it may protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Drug Design and Development
The unique structure of this compound makes it an attractive scaffold for drug design. Modifications to the piperidine or oxadiazole rings can lead to compounds with enhanced bioactivity or reduced toxicity. Structure-activity relationship (SAR) studies are ongoing to optimize these compounds for therapeutic use .
Biological Assays
Various biological assays have been employed to evaluate the efficacy of this compound against specific targets. For example, in vitro assays assessing cell viability and proliferation have demonstrated its potential as a therapeutic agent .
Polymeric Composites
In materials science, derivatives of this compound are being investigated for their ability to enhance the properties of polymeric composites. These compounds can act as additives to improve mechanical strength and thermal stability in polymers used for biomedical applications .
Case Studies
Mecanismo De Acción
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase systems, which induce apoptosis in cancer cells . Additionally, it may interact with nitric oxide synthase and other enzymes, modulating their activity .
Comparación Con Compuestos Similares
Structural and Functional Differences
This improves binding to aromatic residues in biological targets . Fluorophenyl analogs (e.g., 4-[3-(3-fluorophenyl)-...]) exhibit higher polarity and solubility due to the electronegative fluorine atom, which may enhance bioavailability .
Synthetic Routes :
- The target compound is synthesized via cyclization reactions involving hydroxylamine and benzodioxol-containing precursors, similar to methods described for 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine derivatives .
- Ethyl and isopropyl analogs are prepared through nucleophilic substitution or coupling reactions using piperidine derivatives and functionalized oxadiazoles .
The benzodioxol group may confer selectivity for central nervous system targets due to its ability to cross the blood-brain barrier .
Physicochemical Properties :
- Lipophilicity : The benzodioxol moiety increases logP compared to fluorophenyl or ethyl substituents, impacting membrane permeability.
- Thermal Stability : The isopropyl analog has a high boiling point (316.9°C), suggesting robust thermal stability, whereas the target compound’s properties remain uncharacterized in the provided data .
Actividad Biológica
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that incorporates both piperidine and oxadiazole moieties, which are known for their diverse biological activities. The compound's structure suggests potential pharmacological applications, particularly in antibacterial and enzyme inhibition contexts. This article reviews the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
- CAS Number : 849925-04-8
Antibacterial Activity
Research has shown that compounds with oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, synthesized derivatives of oxadiazole have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. In a study evaluating a series of compounds, several exhibited IC50 values indicating potent antibacterial effects:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound 7l | Salmonella typhi | 2.14 |
| Compound 7m | Bacillus subtilis | 0.63 |
| Compound 7n | Escherichia coli | 2.17 |
| Compound 7o | Staphylococcus aureus | 1.13 |
These findings suggest that the incorporation of the benzodioxole moiety enhances the antibacterial efficacy of the oxadiazole derivatives .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. A study reported that compounds similar to this compound showed strong inhibitory activity against urease:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Urease | 2.14 |
| Compound B | Acetylcholinesterase | 6.28 |
The results indicated that these compounds could serve as effective urease inhibitors, with potential applications in treating conditions like kidney stones .
Case Studies
- Antibacterial Screening : A series of synthesized oxadiazole-piperidine compounds were tested against multiple bacterial strains. The results indicated that modifications to the benzodioxole structure significantly influenced antibacterial potency.
- Docking Studies : Molecular docking simulations provided insights into the interactions between these compounds and target proteins, revealing favorable binding affinities which correlate with observed biological activities.
Q & A
Basic Research Question
- Single-crystal X-ray diffraction (XRD): Provides definitive proof of molecular geometry and stereochemistry, as demonstrated in analogous piperidine-oxadiazole structures .
- NMR spectroscopy: H and C NMR verify proton environments and carbon frameworks, with aromatic protons of the benzodioxole moiety typically appearing at δ 6.7–7.1 ppm.
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+H] for CHNO).
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation: Use fume hoods to mitigate inhalation hazards (GHS H335).
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in airtight containers at –20°C, protected from light and moisture .
How can researchers investigate the pharmacological activity of this compound?
Advanced Research Question
- Target identification: Screen against receptor libraries (e.g., GPCRs, kinases) due to structural similarity to CNS-active benzodioxole derivatives .
- In vitro assays: Use cell-based models (e.g., HEK293 or SH-SY5Y cells) to assess cytotoxicity, apoptosis, or neurotransmitter modulation.
- Mechanistic studies: Employ patch-clamp electrophysiology or calcium imaging to evaluate ion channel interactions.
How should conflicting data on biological activity be resolved?
Advanced Research Question
- Purity validation: Contaminants (e.g., unreacted precursors) may skew results; re-analyze compound purity via HPLC (≥95% threshold) .
- Assay reproducibility: Standardize protocols (e.g., cell passage number, incubation time) across labs.
- Dose-response curves: Confirm activity across multiple concentrations to rule out false positives/negatives.
What methodologies ensure reliable quantification of this compound in biological matrices?
Advanced Research Question
- LC-MS/MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for sensitivity.
- Validation parameters:
How does the compound’s stability vary under different experimental conditions?
Advanced Research Question
- Thermal stability: Degrades above 40°C; store at –20°C for long-term use .
- Photostability: Susceptible to UV-induced ring-opening; use amber vials during experiments.
- pH dependence: Stable in neutral buffers (pH 6–8); avoid strongly acidic/basic conditions to prevent oxadiazole hydrolysis.
Can computational modeling predict binding affinities for this compound?
Advanced Research Question
- Molecular docking: Use XRD-derived crystal structures (e.g., PDB ID from analogous compounds) to model interactions with targets like monoamine oxidases .
- MD simulations: Simulate ligand-receptor dynamics over 100 ns to assess binding stability.
- QSAR studies: Correlate substituent effects (e.g., electron-donating groups on benzodioxole) with activity.
What in vitro and in vivo models are appropriate for toxicity profiling?
Advanced Research Question
- In vitro: HepG2 cells for hepatotoxicity; hERG assay for cardiotoxicity .
- In vivo: Rodent models (e.g., OECD 423 acute toxicity guidelines) with histopathology and serum biomarkers (ALT, AST).
- Dose selection: Start at 10 mg/kg (oral) based on GHS Category 4 acute toxicity .
How can reaction intermediates be characterized to elucidate synthetic mechanisms?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
